N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide
Description
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide (ID: D220-0089) is a substituted acetamide featuring dual heterocyclic moieties: a furan-2-ylmethyl group and a 3-methylthiophen-2-ylmethyl group. Its molecular formula is C₂₀H₂₁NO₄S (Mol. Wt.: 371.45 g/mol), with a 4-methoxyphenoxy substituent on the acetamide backbone .
Properties
Molecular Formula |
C20H21NO4S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C20H21NO4S/c1-15-9-11-26-19(15)13-21(12-18-4-3-10-24-18)20(22)14-25-17-7-5-16(23-2)6-8-17/h3-11H,12-14H2,1-2H3 |
InChI Key |
GAEUHHOTBZVZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound shares structural similarities with several acetamide derivatives, differing primarily in substituents on the phenoxy ring, heterocyclic moieties, or additional functional groups. Below is a comparative analysis:
Key Observations:
Substituent Effects on Physicochemical Properties: The 4-methoxyphenoxy group in the target compound likely enhances solubility compared to bromo (BH52448) or chloro (BH52449) analogs due to the electron-donating methoxy group .
Heterocyclic Influence :
- Furan and thiophene moieties are common in bioactive molecules due to their aromaticity and metabolic stability. The 3-methylthiophene in the target compound may improve pharmacokinetic profiles compared to simpler alkyl chains .
- Triazole-containing analogs () often exhibit antimicrobial or anti-inflammatory properties, suggesting that similar activities could be explored for the target compound .
Substituents like methoxy or bromo may influence reaction efficiency due to steric or electronic effects.
Research Findings and Implications
- Biological Potential: Compounds with sulfonamide () or thiazolidinone () substituents demonstrate antimicrobial and anti-exudative activities. The target compound’s methoxy and heterocyclic groups position it as a candidate for similar studies .
- Structural Versatility : The acetamide scaffold allows modular substitution, enabling optimization for target-specific applications (e.g., enzyme inhibition or receptor binding) .
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